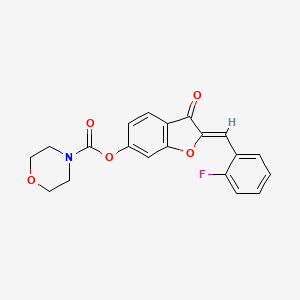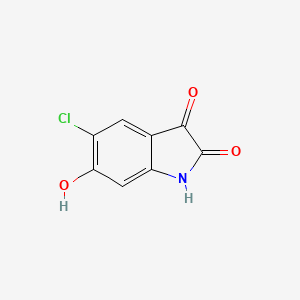![molecular formula C11H14F3NO3 B2857168 Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate CAS No. 2222511-89-7](/img/structure/B2857168.png)
Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate is a chemical compound with the CAS Number: 2222511-89-7 . It has a molecular weight of 265.23 . The IUPAC name for this compound is ethyl 2- (1- (2,2,2-trifluoroacetyl)piperidin-4-ylidene)acetate .
Molecular Structure Analysis
The molecular formula of this compound is C11H14F3NO3 . The InChI code for this compound is 1S/C11H14F3NO3/c1-2-18-9(16)7-8-3-5-15(6-4-8)10(17)11(12,13)14/h7H,2-6H2,1H3 .Physical and Chemical Properties Analysis
This compound is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate, while not directly studied, relates closely to compounds synthesized through Knoevenagel condensation reactions, which involve ethyl acetoacetate and various aldehydes in the presence of catalytic amounts of piperidine and trifluoroacetic acid. These processes yield compounds with potential antimicrobial activity, as demonstrated by the synthesis and characterization of similar molecules. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized, showcasing the application of this methodology in creating compounds with defined molecular structures and potential biological activities (Kariyappa et al., 2016); (Kumar et al., 2016).
Antimicrobial and Antioxidant Applications
The structural characteristics and activities of synthesized compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, point to their potential antimicrobial and antioxidant applications. These compounds are typically evaluated for their in vitro susceptibilities against various microbial strains, highlighting the broader utility of such chemical entities in pharmaceutical research and development (Kumar et al., 2016).
Precursors to Heterocyclic Compounds
Furthermore, cyclic sulfamidates acting as precursors to alkylidenated pyrrolidines and piperidines illustrate another dimension of research involving ethyl acetoacetate derivatives. These heterocycles serve as convenient precursors to heterocyclic beta-amino acid derivatives, underpinning the synthetic versatility of this compound and related compounds (Bower et al., 2007).
Catalysis and Synthesis Efficiency
The synthesis of functionalized piperidine derivatives, using acidic ionic liquids as catalysts, demonstrates the efficiency and innovation in the synthesis of compounds related to this compound. These methodologies emphasize the role of catalysts in enhancing reaction conditions and the potential for the development of new pharmaceuticals and materials (Shaterian & Azizi, 2013).
Safety and Hazards
Direcciones Futuras
As for future directions, piperidine derivatives are of significant interest in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
ethyl 2-[1-(2,2,2-trifluoroacetyl)piperidin-4-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c1-2-18-9(16)7-8-3-5-15(6-4-8)10(17)11(12,13)14/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWUORRQMRUGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)


![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)
![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)

amine](/img/structure/B2857105.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)
![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)
